![molecular formula C10H12ClN3O2S B2524241 (5,6-二甲基噻吩并[2,3-d]嘧啶-4-基氨基)乙酸盐酸盐 CAS No. 1052405-52-3](/img/structure/B2524241.png)

(5,6-二甲基噻吩并[2,3-d]嘧啶-4-基氨基)乙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

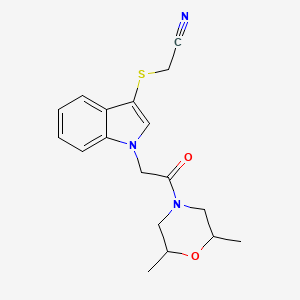

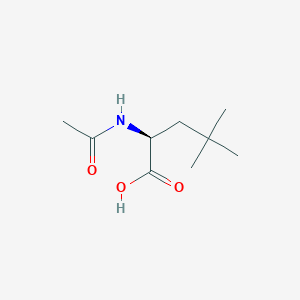

“(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride” is a chemical compound with the IUPAC name N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)valine . It has a molecular weight of 279.36 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O2S/c1-6(2)10(13(17)18)16-11-9-7(3)8(4)19-12(9)15-5-14-11/h5-6,10H,1-4H3,(H,17,18)(H,14,15,16) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 279.36 . The boiling point information is not available in the sources I found .科学研究应用

- 包括我们感兴趣的化合物在内的噻吩并嘧啶类化合物已显示出抗菌特性 。研究人员已调查了它们作为抗微生物剂对抗各种细菌菌株的潜力。

抗菌活性

细胞毒性和抗肿瘤活性

抗炎特性

抗病毒活性

镇痛潜力

总之,这种化合物在从抗菌研究到癌症治疗的各个领域都具有希望。需要进一步研究以充分阐明其机制并优化其应用。研究人员继续探索其潜力,使其成为药物化学中一个令人兴奋的研究领域。🌟 .

作用机制

Target of Action

The primary target of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with the GABA A receptor indicates an inhibitory effect on the target .

Mode of Action

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride interacts with its target, the GABA A receptor, in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction results in changes to the receptor’s function, leading to an inhibitory effect.

Biochemical Pathways

The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the central nervous system. By interacting with the GABA A receptor, it influences the function of this pathway and its downstream effects .

Result of Action

The result of the compound’s action is primarily seen in its neurotropic effects. It has been found to have an anticonvulsant effect of antagonism with corazole . Some compounds in this class also exhibit anxiolytic and behavior activating effects .

Action Environment

The action, efficacy, and stability of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride can be influenced by various environmental factors. These can include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

属性

IUPAC Name |

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIVLCIERIESOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2524158.png)

![3-(tert-butyl)-1-cinnamyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2524161.png)

![tert-butyl N-[2-(hydroxymethyl)naphthalen-1-yl]carbamate](/img/structure/B2524168.png)

![N-[4-(benzyloxy)phenyl]-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524172.png)

![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-cyclohexylacetamide](/img/structure/B2524175.png)

![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]furan-2-carboxylic acid](/img/structure/B2524177.png)